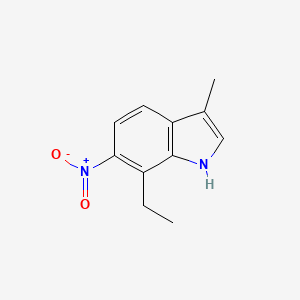

3-Methyl-6-nitro-7-ethylindole

Description

Indole (B1671886) Moiety as a Core Heterocycle in Chemical Synthesis

The indole moiety, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of organic and medicinal chemistry. irjmets.comsemanticscholar.org This structural unit is not merely a synthetic curiosity but is prevalent in a vast array of natural products, pharmaceuticals, and advanced materials. semanticscholar.orgresearchgate.net Its significance is rooted in its presence in essential biological molecules, including the amino acid tryptophan and neurotransmitters like serotonin (B10506) and melatonin. irjmets.comwikipedia.org

The electron-rich nature of the indole system makes it a versatile precursor in organic synthesis, highly reactive toward electrophilic substitution. irjmets.com This reactivity allows for the construction of complex molecular architectures, making indole and its derivatives indispensable scaffolds in drug discovery. irjmets.comnih.gov The development of numerous synthetic methods, from classical approaches like the Fischer and Reissert syntheses to modern metal-catalyzed reactions, has expanded the accessibility and diversity of indole-based compounds. researchgate.net

The Significance of Positional Substitution in Indole Derivatives

The chemical properties and biological activity of an indole derivative are profoundly influenced by the nature and position of its substituents. The structure of 3-Methyl-6-nitro-7-ethylindole provides an excellent framework for discussing these effects.

Reactivity Hotspot: The C3-Position: The most reactive position on the indole ring for electrophilic aromatic substitution is the C3 position, which is estimated to be 10¹³ times more reactive than benzene. wikipedia.org This is because the intermediate cation formed during attack at C3 is more stable, as the positive charge can be delocalized by the nitrogen atom without disrupting the aromaticity of the benzene ring. bhu.ac.in The presence of a methyl group at the C3 position, as in our reference compound, blocks this primary site of reactivity. Consequently, electrophilic attack is redirected to other positions, typically C2 if available, or onto the benzene portion of the ring. bhu.ac.in

Electron-Withdrawing Groups: The nitro group (–NO₂) at the C6-position is a strong electron-withdrawing group. Such substituents on the benzene ring of an indole can significantly alter the electron density of the entire molecule. nih.govnih.gov Specifically, electron-withdrawing groups on the benzenoid ring can decrease the nucleophilicity of the pyrrole ring, making it less reactive towards electrophiles. acs.org Studies on 6-substituted indole-3-glyoxylamides have shown that introducing electron-withdrawing substituents at the C6 position can enhance biological activity and improve metabolic stability. nih.gov

Electron-Donating and Steric Effects: The methyl (–CH₃) and ethyl (–C₂H₅) groups are electron-donating alkyl groups. A methyl group at C3 increases the electron density of the pyrrole ring. rsc.org An ethyl group at the C7-position can exert both electronic and steric effects. Its electron-donating nature can influence the reactivity of the adjacent benzene ring. However, its size can also create steric hindrance, potentially blocking access of reagents to the N1 and C7 positions. scispace.com Research on the synthesis of 7-substituted indoles has highlighted the unique challenges and reaction pathways associated with functionalizing this position. researchgate.net

The interplay of these substituents—the C3-methyl directing reactivity, the C6-nitro group deactivating the ring, and the C7-ethyl group introducing steric and electronic effects—would make this compound a unique chemical entity with a complex reactivity profile.

| Position | Substituent in this compound | General Effect on Reactivity | Reference |

|---|---|---|---|

| C3 | Methyl (–CH₃) | Blocks the most reactive site for electrophilic substitution, redirecting it to other positions. Generally electron-donating. | bhu.ac.inrsc.org |

| C6 | Nitro (–NO₂) | Strongly electron-withdrawing, deactivating the ring towards electrophilic attack. Can enhance certain biological activities. | acs.orgnih.gov |

| C7 | Ethyl (–C₂H₅) | Electron-donating and provides steric hindrance, which can influence reactivity at the N1 and C7 positions. | scispace.comresearchgate.net |

Structural Elucidation and Naming Conventions for Indole Derivatives

The systematic name "this compound" is derived following the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). The numbering of the indole ring begins at the nitrogen atom as position 1 and proceeds around the ring as shown below.

| Position | Atom |

|---|---|

| 1 | N |

| 2 | C |

| 3 | C |

| 3a | C (bridgehead) |

| 4 | C |

| 5 | C |

| 6 | C |

| 7 | C |

| 7a | C (bridgehead) |

The substituents are named and numbered according to their position on this core structure. Therefore, "this compound" precisely describes an indole molecule with a methyl group at position 3, a nitro group at position 6, and an ethyl group at position 7.

The structural confirmation of such a compound would rely on a combination of modern spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the structure of indole derivatives. journals.co.zarsc.org The chemical shifts and coupling patterns of the protons and carbons provide detailed information about the substitution pattern on the ring.

Infrared (IR) Spectroscopy: IR spectroscopy would help identify the functional groups present, such as the N-H stretch of the indole, C-H stretches of the alkyl groups, and the characteristic strong absorptions of the nitro group. derpharmachemica.com

Mass Spectrometry (MS): Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. rsc.org

Together, these methods allow for the unambiguous elucidation of the structure of complex substituted indoles.

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O2 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

7-ethyl-3-methyl-6-nitro-1H-indole |

InChI |

InChI=1S/C11H12N2O2/c1-3-8-10(13(14)15)5-4-9-7(2)6-12-11(8)9/h4-6,12H,3H2,1-2H3 |

InChI Key |

FYQBXJBRLOXAOX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC2=C1NC=C2C)[N+](=O)[O-] |

Origin of Product |

United States |

Spectroscopic Characterization of Substituted Indole Systems

Advanced Spectroscopic Techniques for Structural Confirmation

A combination of nuclear magnetic resonance, vibrational spectroscopy, mass spectrometry, and UV-Vis spectroscopy is typically employed to build a complete and accurate picture of a substituted indole's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Methyl-6-nitro-7-ethylindole is expected to show distinct signals for each unique proton. The indole (B1671886) N-H proton typically appears as a broad singlet at a downfield chemical shift (δ > 8.0 ppm). Aromatic protons on the indole ring will resonate in the aromatic region (δ 7.0-8.5 ppm). The substituents—methyl and ethyl groups—will have characteristic signals in the aliphatic region. The ethyl group will present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a result of spin-spin coupling. The methyl group at the C3 position will appear as a singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The indole ring carbons typically resonate between δ 100 and 140 ppm. The presence of the electron-withdrawing nitro group is expected to shift the signals of adjacent carbons (C5, C6, C7) downfield. The carbons of the methyl and ethyl substituents will appear at upfield chemical shifts (typically δ < 30 ppm).

2D NMR Techniques: To definitively assign proton and carbon signals and confirm the connectivity, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling, which would be used to confirm the relationship between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity of the entire molecule, for instance, by correlating the ethyl group protons to the C7 and C6 carbons of the indole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| N-H | > 8.0 (broad singlet) | - | Chemical shift is solvent-dependent. |

| C2-H | ~7.0-7.2 (singlet) | ~122-125 | |

| C3-CH₃ | ~2.3-2.5 (singlet) | ~9-12 | |

| C4-H | ~7.8-8.0 (doublet) | ~118-120 | Coupled to C5-H. |

| C5-H | ~7.3-7.5 (doublet) | ~115-118 | Coupled to C4-H. |

| C7-CH₂CH₃ | ~2.8-3.0 (quartet) | ~18-22 | Methylene group. |

| C7-CH₂CH₃ | ~1.3-1.5 (triplet) | ~13-16 | Methyl group. |

| C2 | - | ~122-125 | |

| C3 | - | ~110-113 | |

| C3a | - | ~128-130 | |

| C4 | - | ~118-120 | |

| C5 | - | ~115-118 | |

| C6 | - | ~140-145 | Attached to nitro group. |

| C7 | - | ~130-135 | Attached to ethyl group. |

| C7a | - | ~135-138 |

Note: Predicted values are based on data from similarly substituted indole compounds. Actual values may vary.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by measuring their vibrational frequencies. For this compound, key vibrational modes would confirm the presence of the indole N-H, the nitro group, and the aliphatic and aromatic C-H bonds.

N-H Stretch: A characteristic sharp to medium absorption band is expected in the range of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic indole core.

Aliphatic C-H Stretch: Bands in the region of 2850-2960 cm⁻¹ correspond to the symmetric and asymmetric stretching vibrations of the methyl and ethyl groups.

NO₂ Stretch: The nitro group is characterized by two strong absorption bands: an asymmetric stretching vibration typically around 1500-1550 cm⁻¹ and a symmetric stretching vibration around 1340-1380 cm⁻¹.

C=C Ring Stretch: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Indole N-H | Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium-Strong |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1550 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1380 | Strong |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium-Variable |

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Electrospray Ionization (ESI) and Time-of-Flight (TOF) analysis, can determine the mass of a molecule with extremely high accuracy.

For this compound (C₁₁H₁₂N₂O₂), the expected monoisotopic mass is 204.0899 g/mol . guidechem.com HRMS would be used to confirm this exact mass, thereby verifying the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information. Typical fragmentation pathways for substituted indoles may involve the loss of substituents. For this compound, characteristic fragments might correspond to the loss of the nitro group (NO₂), the ethyl group (C₂H₅), or a methyl radical (CH₃).

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Monoisotopic Mass | 204.0899 u |

| Molecular Weight | 204.23 g/mol |

| Expected [M+H]⁺ Ion (HRMS) | 205.0972 u |

| Potential Key Fragments | [M-NO₂]⁺, [M-C₂H₅]⁺, [M-CH₃]⁺ |

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The indole ring system has characteristic absorption bands known as the ¹Lₐ and ¹Lₑ transitions. nih.gov The positions and intensities of these bands are sensitive to the substituents on the indole ring. nih.govcore.ac.uk

The presence of the electron-withdrawing nitro group, which is a strong chromophore, is expected to cause a significant bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. core.ac.uk The alkyl (methyl and ethyl) groups, being weakly electron-donating, typically have a smaller effect on the absorption spectrum. nih.gov Studying the UV-Vis spectrum in solvents of varying polarity can also provide insights into the nature of the electronic transitions.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. It would also reveal the packing of molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the indole N-H and the oxygen atoms of the nitro group. Studies on related nitroindole derivatives have successfully used this technique to confirm their molecular structures. nih.gov

Theoretical and Computational Investigations of 3 Methyl 6 Nitro 7 Ethylindole

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. It is a widely used tool for predicting the molecular geometry and electronic properties of chemical compounds.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This process provides the most stable three-dimensional structure of the molecule. For a flexible molecule like 3-Methyl-6-nitro-7-ethylindole, which has rotatable bonds associated with the ethyl group, conformational analysis is crucial. This involves exploring different spatial arrangements (conformers) of the atoms to identify the global minimum energy conformation and other low-energy isomers. Such an analysis would typically involve systematic rotations around the C-C bond of the ethyl group and the C-N bond of the nitro group to map out the potential energy landscape. The resulting data would reveal the most probable shapes the molecule adopts.

Frontier Molecular Orbital Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. pku.edu.cnwikipedia.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarizable. For this compound, the presence of the electron-withdrawing nitro group and the electron-donating methyl and ethyl groups would significantly influence the energies of these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This table is illustrative as specific experimental or calculated data for this compound is not readily available in the searched literature.)

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.0 | ELUMO - EHOMO |

Electrostatic Potential Maps (MEP) and Reactive Sites Prediction

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive behavior. mdpi.comresearchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded. Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. Green and yellow areas denote regions of neutral or near-neutral potential. For this compound, the MEP map would likely show a significant negative potential around the oxygen atoms of the nitro group, making them potential sites for interaction with electrophiles. The aromatic ring and the nitrogen atom of the indole (B1671886) ring would also exhibit distinct electrostatic potentials influencing their reactivity.

Vibrational Frequencies and Potential Energy Distribution (PED)

Computational vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational frequencies and their corresponding normal modes can be obtained. The Potential Energy Distribution (PED) analysis helps in assigning these calculated frequencies to specific molecular motions, such as stretching, bending, and torsional vibrations of different functional groups. This detailed assignment is crucial for interpreting experimental vibrational spectra and confirming the molecular structure. For this compound, characteristic vibrational modes would be expected for the N-H stretch of the indole, C-H stretches of the methyl and ethyl groups, and the symmetric and asymmetric stretches of the nitro group.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides insights into the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. researchgate.netfaccts.de It examines charge delocalization, hyperconjugative interactions, and the nature of intermolecular and intramolecular interactions. The analysis involves transforming the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. For this compound, NBO analysis would quantify the delocalization of electron density from the indole ring to the nitro group and analyze the hyperconjugative interactions between the alkyl groups and the aromatic system. This provides a deeper understanding of the electronic factors contributing to the molecule's stability and reactivity.

Study of Reaction Mechanisms and Transition States using Computational Chemistry

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. researchgate.netrsc.org By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and, most importantly, transition states can be located. The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction. Calculating the structure and energy of the transition state allows for the determination of the activation energy, which is directly related to the reaction rate. For reactions involving this compound, such as electrophilic substitution on the indole ring or reactions involving the nitro group, computational studies could identify the most favorable reaction pathways, predict the regioselectivity, and provide a detailed understanding of the electronic changes that occur throughout the reaction process.

Computational Predictions of Spectroscopic Parameters

In the absence of experimental data, computational chemistry provides indispensable tools for predicting the structural and spectroscopic properties of novel molecules like this compound. Methods rooted in Density Functional Theory (DFT) are particularly powerful for obtaining accurate predictions of Nuclear Magnetic Resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. These theoretical spectra are crucial for guiding future synthesis and for the unambiguous identification of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed with a DFT functional such as B3LYP and a suitable basis set (e.g., 6-311+G(d,p)), offers a reliable prediction of isotropic shielding constants, which are then converted to chemical shifts relative to a standard like Tetramethylsilane (TMS).

The predicted ¹H NMR spectrum of this compound would feature distinct signals for the aromatic protons, the N-H proton, and the protons of the methyl and ethyl substituents. The electron-withdrawing nature of the nitro group at the C6 position is expected to deshield adjacent protons, shifting their resonances downfield. Similarly, the electronic environment of each carbon atom in the indole core and the alkyl side chains would result in a unique ¹³C NMR chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted using DFT/GIAO methodology. Values are hypothetical and referenced against TMS.

| Atom Type | Predicted Chemical Shift (δ, ppm) | Description |

| ¹H NMR | ||

| N-H | ~ 8.1 - 8.5 | Broad singlet, indole N-H |

| C2-H | ~ 7.2 - 7.4 | Singlet or narrow doublet |

| C4-H | ~ 7.8 - 8.0 | Aromatic proton, deshielded by nitro group |

| C5-H | ~ 7.5 - 7.7 | Aromatic proton |

| 3-CH₃ | ~ 2.3 - 2.5 | Singlet, methyl group |

| 7-CH₂CH₃ | ~ 2.9 - 3.1 (CH₂) | Quartet, ethyl methylene (B1212753) |

| 7-CH₂CH₃ | ~ 1.3 - 1.5 (CH₃) | Triplet, ethyl methyl |

| ¹³C NMR | ||

| C2 | ~ 122 - 125 | |

| C3 | ~ 110 - 113 | Attached to methyl group |

| C3a | ~ 128 - 131 | |

| C4 | ~ 118 - 121 | |

| C5 | ~ 120 - 123 | |

| C6 | ~ 142 - 145 | Attached to nitro group |

| C7 | ~ 130 - 133 | Attached to ethyl group |

| C7a | ~ 135 - 138 | |

| 3-CH₃ | ~ 10 - 13 | |

| 7-CH₂CH₃ | ~ 20 - 23 (CH₂) | |

| 7-CH₂CH₃ | ~ 14 - 17 (CH₃) |

Vibrational (Infrared) Spectroscopy: Theoretical IR spectroscopy involves calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. These frequencies correspond to the energy required for specific bond stretches, bends, and torsions. The computed spectrum allows for the assignment of key functional groups. For this compound, prominent bands would be expected for the N-H stretch of the indole ring, C-H stretches (both aromatic and aliphatic), and the characteristic symmetric and asymmetric stretches of the nitro (NO₂) group.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Calculated at the DFT/B3LYP/6-31G(d) level. Frequencies are typically scaled to correct for anharmonicity.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H stretch | ~ 3450 - 3500 |

| Aromatic C-H stretch | ~ 3100 - 3150 |

| Aliphatic C-H stretch | ~ 2850 - 3000 |

| NO₂ asymmetric stretch | ~ 1520 - 1560 |

| C=C aromatic stretch | ~ 1450 - 1600 |

| NO₂ symmetric stretch | ~ 1340 - 1380 |

Electronic (UV-Vis) Spectroscopy: The electronic absorption spectrum can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of vertical electronic transitions from the ground state to various excited states. For indole derivatives, the near-UV spectrum is typically dominated by π → π* transitions, historically labeled as ¹Lₐ and ¹Lₑ bands. The presence of the nitro and alkyl groups on the benzene (B151609) ring moiety is expected to modulate the energies of these transitions, likely causing a bathochromic (red) shift of the maximum absorption wavelength (λₘₐₓ) compared to unsubstituted indole.

Table 3: Predicted UV-Vis Absorption Maxima for this compound in Gas Phase

| Transition | Predicted λₘₐₓ (nm) | Dominant Character |

| S₀ → S₁ | ~ 320 - 340 | π → π* (¹Lₐ) |

| S₀ → S₂ | ~ 270 - 290 | π → π* (¹Lₑ) |

Solvent Effects in Theoretical Calculations (e.g., IEFPCM model)

Spectroscopic properties are often highly sensitive to the surrounding environment. Solvation can significantly alter electronic distributions and molecular geometries, thereby affecting spectral outcomes. Implicit solvation models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), are widely used to account for the bulk effects of a solvent in computational calculations.

The IEFPCM method treats the solvent as a continuous, polarizable dielectric medium. The solute molecule is placed within a cavity carved out of this continuum, and the electrostatic interactions between the solute's charge distribution and the polarized dielectric are calculated self-consistently. This approach allows for the simulation of spectroscopic properties in various solvents by simply adjusting the dielectric constant in the calculation.

For a molecule like this compound, which possesses a permanent dipole moment enhanced by the electron-withdrawing nitro group, solvent polarity is expected to have a pronounced effect on its electronic transitions. Specifically, polar solvents are likely to stabilize the more polar excited state to a greater extent than the ground state, leading to a bathochromic (red) shift in the UV-Vis absorption spectrum. This phenomenon, known as solvatochromism, can be effectively modeled using TD-DFT calculations coupled with the IEFPCM.

Table 4: Predicted Solvent Effects on the S₀ → S₁ Transition (λₘₐₓ) of this compound using TD-DFT/IEFPCM Values are hypothetical, illustrating the expected trend.

| Solvent | Dielectric Constant (ε) | Predicted λₘₐₓ (nm) |

| Cyclohexane | 2.02 | ~ 335 |

| Dichloromethane | 8.93 | ~ 348 |

| Ethanol | 24.55 | ~ 355 |

| Acetonitrile | 37.50 | ~ 359 |

| Dimethyl Sulfoxide (DMSO) | 46.70 | ~ 364 |

These theoretical predictions demonstrate the significant influence of the solvent environment on the electronic properties of the molecule. The calculated solvatochromic shifts provide valuable insight into the nature of the excited state and are essential for comparing theoretical spectra with experimental data, which are typically recorded in solution.

Advanced Reactivity and Transformation of 3 Methyl 6 Nitro 7 Ethylindole

Electrophilic Aromatic Substitution Patterns on Nitro-Substituted Indoles

Electrophilic aromatic substitution is a cornerstone of indole (B1671886) chemistry. The most reactive position for an unsubstituted indole is C3, which is approximately 10¹³ times more reactive than benzene (B151609). However, with the C3 position blocked by a methyl group and the presence of a deactivating nitro group on the benzene ring, the patterns of electrophilic substitution for 3-methyl-6-nitro-7-ethylindole become more nuanced.

The nitro group (–NO₂) is a powerful deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing nature through both inductive and resonance effects. When attached to an aromatic ring, it significantly reduces the ring's nucleophilicity, making reactions with electrophiles slower and requiring harsher conditions.

The regioselectivity of further electrophilic substitution on this compound is dictated by a combination of factors: the inherent reactivity of the indole nucleus, the directing effects of the existing substituents (methyl, ethyl, and nitro), and the nature of the electrophile.

C3 Position : This position is blocked by the methyl group, preventing substitution.

C2 Position : With C3 blocked, the C2 position is often the next most favorable site for electrophilic attack in 3-substituted indoles. The lone pair of the nitrogen atom can effectively stabilize the positive charge in the transition state (an arenium ion intermediate).

The predicted order of reactivity for electrophilic attack is therefore C2 > C4 > C5 . The precise outcome can depend heavily on the reaction conditions and the steric bulk of the electrophile. For instance, Vilsmeier-Haack formylation or bromination would be expected to occur preferentially at the C2 position.

| Position | Influencing Factors | Predicted Reactivity | Potential Reactions |

|---|---|---|---|

| C2 | Activated by indole nitrogen; C3 is blocked. | High | Halogenation, Formylation, Nitration |

| C4 | On deactivated benzene ring; meta to NO₂ group. | Moderate | Nitration, Sulfonation (forcing conditions) |

| C5 | On deactivated benzene ring; ortho to NO₂ group. | Low | Generally disfavored |

Nucleophilic Reactions and Annulation Strategies

The presence of the 6-nitro group fundamentally alters the electronic character of the indole, rendering it susceptible to nucleophilic attack and enabling unique annulation strategies that are not feasible with electron-rich indoles.

While much of the research on indole dearomatization focuses on indoles with an electron-withdrawing group at C3, the 6-nitro substituent makes the benzene ring of this compound electron-deficient. researchgate.net This activates the carbocyclic ring towards nucleophilic aromatic substitution (SₙAr) or dearomatizing additions.

In an SₙAr reaction, a potent nucleophile can displace a leaving group at a position activated by the nitro group (typically ortho or para). In this case, there is no leaving group, but related processes like oxidative nucleophilic substitution of hydrogen (ONSH) are possible. In an ONSH reaction, a nucleophile (e.g., an enolate) attacks the electron-poor ring, and a subsequent oxidation step removes a hydride ion to restore aromaticity, resulting in net substitution. For this compound, the positions activated by the 6-nitro group are C5 and C7. Since C7 is occupied by an ethyl group, the C5 position would be the most likely target for such nucleophilic attack.

Cycloaddition reactions are powerful tools for constructing complex ring systems in a single step. In these reactions, the nitro-substituted indole can act as the electron-deficient component.

In a 1,3-dipolar cycloaddition, a 1,3-dipole reacts with a "dipolarophile" to form a five-membered ring. The electron-withdrawing nitro group on the benzene ring of this compound enhances its potential to act as a dipolarophile. The C4=C5 or C5=C6 double bonds, being part of the electron-poor aromatic system, could potentially react with electron-rich 1,3-dipoles such as azomethine ylides or nitrones. This would result in the formation of complex, fused polycyclic structures, although such reactivity is less common than cycloadditions involving the pyrrole (B145914) ring in other indole systems.

Similarly, in a Diels-Alder [4+2] cycloaddition, the electron-deficient benzene ring could act as a dienophile, reacting with an electron-rich diene. This would lead to a dearomatizing cycloaddition, forming a bicyclic adduct. The regioselectivity would be governed by the electronic and steric influences of the indole nitrogen and the substituents on the ring.

Reactions Involving the Methyl and Ethyl Side Chains

The alkyl substituents at the C3 and C7 positions provide additional handles for functionalization, primarily through reactions at the benzylic positions. The carbon atoms directly attached to the indole ring (the methyl carbon and the methylene (B1212753) carbon of the ethyl group) are analogous to benzylic positions in benzene chemistry and exhibit enhanced reactivity.

Radical halogenation, particularly using N-Bromosuccinimide (NBS) with a radical initiator (e.g., light or AIBN), is a selective method for brominating allylic and benzylic C-H bonds. youtube.commasterorganicchemistry.comlibretexts.org This reagent provides a low, steady concentration of bromine, which favors radical substitution over electrophilic addition to the indole ring. masterorganicchemistry.com For this compound, both the C3-methyl and the C7-ethyl groups have benzylic hydrogens. The methylene (–CH₂–) hydrogens of the ethyl group are generally more susceptible to radical abstraction than methyl (–CH₃) hydrogens. Therefore, treatment with NBS would likely lead to selective bromination at the C7-CH₂ position, yielding 7-(1-bromoethyl)-3-methyl-6-nitroindole. This brominated intermediate is a versatile precursor for further substitutions with various nucleophiles.

| Reaction | Reagent | Primary Site of Reactivity | Expected Product |

|---|---|---|---|

| Radical Bromination | N-Bromosuccinimide (NBS), Initiator | Methylene (CH₂) of 7-ethyl group | 7-(1-Bromoethyl)-3-methyl-6-nitroindole |

| Oxidation | KMnO₄ or CrO₃ | Both 3-methyl and 7-ethyl groups | 6-Nitroindole-3,7-dicarboxylic acid |

Furthermore, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize alkyl chains attached to aromatic rings to carboxylic acids, provided there is at least one benzylic hydrogen. Both the 3-methyl and 7-ethyl groups meet this requirement. Vigorous oxidation would be expected to convert both side chains, yielding 6-nitroindole-3,7-dicarboxylic acid. This transformation dramatically alters the electronic and physical properties of the molecule, converting the lipophilic alkyl groups into hydrophilic carboxylic acid functions.

Oxidation and Reduction of Alkyl Groups

The alkyl substituents at the C3 and C7 positions, while generally stable, can undergo specific oxidative transformations under controlled conditions. In contrast, their direct reduction is chemically challenging and generally unfavored compared to the reduction of other functionalities within the molecule.

Oxidation of Alkyl Groups

The oxidation of the 3-methyl and 7-ethyl groups on the indole ring targets the benzylic and allylic-like C-H bonds, which are activated towards oxidation.

3-Methyl Group Oxidation : The 3-methyl group is susceptible to oxidation due to its position adjacent to the pyrrole ring's double bond. A notable transformation involves the selective oxidative cleavage of 3-methylindoles in the presence of primary amines, catalyzed by n-Bu4NI with tert-butyl hydroperoxide (TBHP) as the oxidant, which leads to the formation of quinazolinones. acs.org This complex process involves initial oxygenation and ring-opening of the indole core. Milder, more direct oxidation can be achieved through copper-catalyzed C-H oxygenation, which can convert C3-alkyl indoles into 3-oxindole derivatives. nih.gov

7-Ethyl Group Oxidation : The ethyl group at the C7 position is attached to the benzene portion of the indole, making its benzylic C-H bonds (the -CH2- group) the primary site for oxidation. msu.edu Such transformations are typically achieved using strong oxidizing agents like hot, acidic potassium permanganate (KMnO4), which can oxidize the alkyl side-chain to a carboxylic acid. msu.edu More controlled, catalytic aerobic oxidation methods can convert the benzylic C-H bonds into ketones. nih.gov

Reduction of Alkyl Groups

The direct chemical reduction of simple alkyl groups, such as the methyl and ethyl substituents on the indole core, is not a synthetically viable process under standard laboratory conditions. These C(sp³)–H and C–C bonds are highly stable and resistant to cleavage by common reducing agents.

Under typical reduction conditions, other functional groups in this compound would be preferentially reduced:

Nitro Group : The 6-nitro group is highly susceptible to reduction and can be readily converted to an amino group using various methods, including catalytic hydrogenation (e.g., H₂/Pd-C) or treatment with metals in acidic media (e.g., Fe/HCl). libretexts.org

Indole Ring : Under forcing conditions, such as high-pressure catalytic hydrogenation or dissolving metal reductions (e.g., the Birch reduction), the aromatic indole ring itself can be reduced to an indoline (B122111) or even a cyclohexyl derivative. libretexts.orgmasterorganicchemistry.com

Therefore, any attempt to reduce the alkyl groups would invariably lead to the transformation of the more reactive nitro group or the aromatic system first.

| Alkyl Group | Reaction Type | Typical Reagents | Product Type | Reference |

|---|---|---|---|---|

| 3-Methyl | C-H Oxygenation | Cu(I) catalyst, Air | 3-Oxindole derivative | nih.gov |

| 3-Methyl | Oxidative Cleavage/Recyclization | n-Bu₄NI, TBHP, Primary Amine | Quinazolinone | acs.org |

| 7-Ethyl | Benzylic Oxidation | KMnO₄, H₃O⁺, heat | Carboxylic Acid at C7 | msu.edu |

| 7-Ethyl | Catalytic Aerobic Oxidation | Metal catalyst, O₂ | Ketone at benzylic position | nih.gov |

Further Functionalization of Alkyl Substituents

Beyond oxidation, the C-H bonds of the alkyl substituents can be selectively converted into other functional groups, providing pathways to novel indole derivatives.

Functionalization of the 3-Methyl Group : The position of the 3-methyl group makes its C-H bonds amenable to selective functionalization. Copper-catalyzed reactions with nitroso reagents can achieve selective C-H amination, introducing a nitrogen-based functional group directly onto the methyl carbon. nih.gov This type of transformation takes advantage of the "allylic" character of the 3-methyl group, enabling ene-type reactions. nih.gov

Functionalization of the 7-Ethyl Group : Direct C-H functionalization at the C7 position of the indole ring is challenging due to the higher intrinsic reactivity of the C2 and C3 positions. rsc.org However, advanced methods using transition-metal catalysis with a directing group on the indole nitrogen have enabled site-selective C-H activation and functionalization at C7. rsc.orgrsisinternational.org Furthermore, the benzylic C(sp³)–H bonds of the ethyl group itself can be targeted. Photoinduced, EDA-complex-mediated reactions have been shown to enable radical-radical cross-coupling for the C(sp³)–H alkylation of ethyl-substituted indoles, offering a route to elaborate the side chain. acs.org

| Alkyl Group | Reaction Type | Typical Reagents / Catalyst System | Product | Reference |

|---|---|---|---|---|

| 3-Methyl | C-H Amination | Cu(I) catalyst, Nitroso reagents | 3-(Aminomethyl)-indole derivative | nih.gov |

| 7-Ethyl | Benzylic C(sp³)–H Alkylation | Photocatalyst, EDA complex, Alkylating agent | Indole with extended C7-alkyl chain | acs.org |

| Indole Ring (at C7) | Directed C7-H Functionalization | Transition metal (e.g., Rh, Ru), Directing Group | C7-arylated/alkenylated indole | rsc.orgrsisinternational.org |

Heterocyclic Annulations and Fused Ring System Formation from Indole Precursors

The this compound framework is an excellent precursor for the synthesis of more complex, fused polycyclic systems. The electron-withdrawing nitro group plays a crucial role, activating the indole for various annulation (ring-forming) reactions.

Cadogan Reaction : This reductive cyclization is a powerful method for forming N-heterocycles from nitroaromatic compounds. nih.gov In this reaction, a trivalent phosphorus reagent, such as triethyl phosphite (B83602), deoxygenates the nitro group, presumably leading to a transient nitrene intermediate that rapidly undergoes cyclization with a nearby group. wikipedia.orgresearchgate.net Applying the Cadogan reaction to 6-nitroindoles that have an aryl substituent at the C7 position results in the formation of complex fused systems like pyrrolo[3,2-c]carbazoles. researchgate.net The 7-ethyl group in the target molecule could potentially be modified to participate in such cyclizations.

Barton-Zard Reaction : The Barton-Zard pyrrole synthesis involves the reaction of a nitro-activated alkene or arene with an α-isocyanide under basic conditions to form a new pyrrole ring. wikipedia.org The electron-deficient nature of 3-nitroindoles makes them suitable substrates for this transformation. irb.hr Reaction with an isocyanoacetate allows for the construction of a new five-membered ring, leading to the formation of pyrrolo[3,4-b]indole (B14762832) skeletons. irb.hrresearchgate.net An "interrupted" version of this reaction can yield non-aromatic, polycyclic cores. irb.hr

Cycloaddition Reactions : The C2=C3 double bond of the indole ring, activated by the 6-nitro group, can participate as a 2π-electron component in cycloaddition reactions. researchgate.net 3-Nitroindoles are known to undergo dearomative [3+2] and [4+2] annulations with various dienes and dipoles. researchgate.netresearchgate.net For instance, they can react with vinyl aziridines in enantioselective (3+2) annulations or with allenoates in [3+2] cycloadditions to create highly functionalized, polycyclic indolines. researchgate.net These reactions provide a modular approach to complex indole alkaloids and related structures.

| Reaction Name | Key Reagents | Role of Nitroindole | Fused System Formed | Reference |

|---|---|---|---|---|

| Cadogan Reaction | Triethyl phosphite (P(OEt)₃) | Nitroaromatic precursor | Pyrrolo[3,2-c]carbazoles | nih.govresearchgate.net |

| Barton-Zard Reaction | α-Isocyanoacetate, Base (e.g., DBU) | Electron-deficient arene | Pyrrolo[3,4-b]indoles | wikipedia.orgirb.hr |

| [3+2] Cycloaddition | Vinyl aziridines, Allenoates | 2π-electron component (dipolarophile) | Functionalized polycyclic indolines | researchgate.netresearchgate.net |

Emerging Applications and Future Research Directions of Substituted Indoles Excluding Prohibited Elements

Role in Advanced Materials Science

Substituted indoles are emerging as a versatile class of monomers and functional components in the design and synthesis of advanced materials. Their inherent electronic and photophysical properties, which can be finely tuned through chemical modification, make them attractive for a range of applications in materials science.

The incorporation of indole (B1671886) moieties into polymer backbones can impart unique thermal, electronic, and optical properties to the resulting materials. The synthesis of polymers from indole monomers, such as poly(2-ethyl-3-methylindole), has been demonstrated through methods like intramolecular acid-catalyzed cyclization of polyaniline derivatives. This approach yields high molecular weight polymers with good thermal stability. The presence of bulky indole groups in the polymer side chains can increase the rigidity of the polymer, leading to higher glass transition temperatures. The development of catalyst-free C-N coupling reactions has also provided an effective route for synthesizing high molecular weight indole-based functional polymers with well-defined structures. These polymers often exhibit good thermal stability and strong solid-state fluorescence.

The hypothetical polymerization of a monomer like 3-Methyl-6-nitro-7-ethylindole could lead to novel polymers with tailored properties. The presence of the nitro group, an electron-withdrawing substituent, and the alkyl groups could influence the polymer's solubility, processability, and electronic characteristics.

Polyindoles are a class of conducting polymers that are being explored for applications in electronic devices. The conjugated π-system of the indole ring allows for the delocalization of electrons, which is a prerequisite for electrical conductivity. The conductivity of polyindoles can be modulated by doping and by the nature of the substituents on the indole ring. For instance, the synthesis of copolymers of indole and carbazole has shown that the position of linkage between the monomers significantly affects the electronic and optical properties of the resulting polymer.

Substituted indoles are also being investigated for their use in organic electronics. Triindole-based organic semiconductors, for example, exhibit a tendency to form columnar stacks, which facilitates the one-dimensional migration of charge carriers. This property is highly desirable for applications in organic field-effect transistors (OFETs) and other electronic devices. The ability to functionalize different positions of the indole core independently allows for the fine-tuning of their electronic properties and morphology. The introduction of electron-donating or electron-withdrawing groups can alter the HOMO-LUMO energy levels, thereby influencing their performance in electronic devices.

Indole derivatives often exhibit interesting luminescent and photoconductive properties. The fluorescence of substituted indoles is sensitive to the nature and position of the substituents as well as the polarity of the solvent. This solvatochromism makes them promising candidates for use as fluorescent probes and sensors. For example, donor-π-acceptor (D-π-A) architectures incorporating indole moieties can exhibit variable red-shifted emissions depending on the push-pull electronic effects of the substituents.

The photoluminescence of polyindoles has also been studied, with some derivatives showing emission in the visible range. The emission spectra can be influenced by the polymer structure and the degree of conjugation. Furthermore, some polyindole derivatives have been found to possess photoconductivity, where their electrical conductivity increases upon exposure to light. This property opens up possibilities for their use in photodetectors and other optoelectronic devices. For instance, thin films of poly(2-ethyl-3-methylindole) have demonstrated a significant increase in photocurrent under UV irradiation, making them suitable for use as a transport layer in phototransistors.

Interactive Data Table: Properties of Selected Substituted Indoles

| Compound | Molecular Formula | Key Properties/Applications |

| Poly(2-ethyl-3-methylindole) | (C₁₁H₁₁N)n | Good thermal stability, photoconductivity. |

| 4-[3-carbazolyl] indole | C₂₀H₁₄N₂ | Comonomer for conductive polymers with tunable electronic properties. |

| Triindole Derivatives | C₂₄H₁₅N₃ (core) | Organic semiconductors, form columnar stacks for charge transport. |

| 5-Cyanoindole | C₉H₆N₂ | Monomer for fluorescent polymers. |

Catalytic Applications

The indole scaffold is not only a building block for materials but can also play an active role in catalysis. Indole derivatives have been utilized as ligands for transition metal catalysts and as organocatalysts themselves. Their ability to participate in hydrogen bonding and π-stacking interactions can influence the stereoselectivity and efficiency of catalytic transformations.

Recent research has explored the use of indole-based compounds in various catalytic reactions. For example, chiral indole derivatives have been employed as ligands in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. The development of artificial mini-enzymes containing a manganese-porphyrin active site has shown that these catalysts can selectively promote the oxidation of indoles. Furthermore, metal-free catalytic systems are being developed for the synthesis of indole derivatives, aligning with the principles of green chemistry. For instance, ammonium chloride has been used as a catalyst for the one-pot, three-component synthesis of indolyl-xanthenones.

Development of Novel Synthetic Methodologies for Complex Indole Architectures

The enduring importance of indoles in various scientific fields has driven the continuous development of novel and efficient synthetic methods for their preparation. While classical methods like the Fischer indole synthesis remain valuable, contemporary research focuses on developing more versatile, regioselective, and environmentally benign approaches to access complex and polysubstituted indoles.

Recent advances include the use of palladium/norbornene cooperative catalysis to construct polysubstituted indoles from readily available oxime esters and aryl iodides. This method exhibits broad substrate scope and high functional group tolerance. Another innovative approach involves the indium-promoted regioselective hydrohydrazination of terminal alkynes, leading to a one-pot synthesis of various polysubstituted indole derivatives. Metal-free synthesis strategies are also gaining prominence. For instance, an efficient indole-to-carbazole strategy has been developed using NH₄I as a promoter through a formal [2 + 2 + 2] annulation of indoles, ketones, and nitroolefins. Furthermore, microwave-assisted synthesis and multicomponent reactions are being employed to accelerate the synthesis of indole derivatives under milder conditions. The development of these new synthetic tools is crucial for accessing novel indole architectures with tailored properties for specific applications.

Investigation of Chirality and Atropisomerism in Substituted Indoles

Chirality plays a pivotal role in the biological activity and material properties of indole derivatives. The synthesis of enantiomerically pure indoles is a significant area of research. Catalytic asymmetric methods, including those utilizing chiral phosphoric acids and transition metal complexes with chiral ligands, have been developed for the enantioselective synthesis of various indole derivatives. For instance, the catalytic asymmetric dearomatization of 2,3-disubstituted indoles can lead to the switchable divergent synthesis of chiral indolenines and fused indolines with excellent enantioselectivities.

A fascinating aspect of chirality in substituted indoles is the phenomenon of atropisomerism, which arises from restricted rotation around a single bond. Atropisomeric indole derivatives are finding applications as chiral ligands and organocatalysts. The synthesis and resolution of these axially chiral compounds present unique challenges. Recent strategies have focused on the organocatalytic atroposelective synthesis of indole derivatives bearing axial chirality. The configurational stability of these atropisomers is a critical factor, and theoretical studies are often employed to understand the rotational barriers. The development of methods to control both central and axial chirality in indole-based molecules is a frontier in stereoselective synthesis.

Q & A

Q. How should large datasets (e.g., kinetic studies, spectral libraries) be structured to facilitate peer review?

- Methodological Answer: Organize raw data (e.g., time-point absorbance values, NMR FIDs) in appendices with clear cross-references to figures. Use heatmaps or principal component analysis (PCA) for multivariate data visualization. Annotate outliers with footnotes explaining potential experimental errors (e.g., pipetting inaccuracies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.